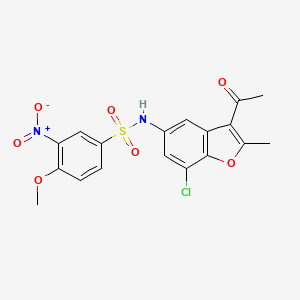
N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide
Vue d'ensemble
Description
N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide is a complex organic compound that features a naphthalene ring substituted with bromine and hydroxyl groups, and a benzenesulfonamide moiety substituted with methoxy and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-hydroxynaphthalene, followed by nitration and sulfonation reactions to introduce the nitro and sulfonamide groups, respectively. The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron (Fe) in acidic conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base or a transition metal catalyst
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide
- N-(3-bromo-4-hydroxynaphthalen-1-yl)naphthalene-2-sulfonamide
- 1-(3-Bromo-4-hydroxynaphthalen-1-yl)ethanone
Uniqueness
N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide is unique due to the presence of both methoxy and nitro groups on the benzenesulfonamide moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique combination of functional groups makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O6S/c1-26-16-7-6-10(8-15(16)20(22)23)27(24,25)19-14-9-13(18)17(21)12-5-3-2-4-11(12)14/h2-9,19,21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZFAJPNBLDDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1-adamantyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B4079607.png)

![N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide](/img/structure/B4079628.png)

![2-chloro-N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4079649.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4079655.png)
![2-amino-4-[4-[(4-fluorophenyl)methoxy]-3,5-dimethoxyphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B4079662.png)
![N-(2-Methoxydibenzo[B,D]furan-3-YL)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B4079667.png)
![N-[2-(2-ethyl-2-methyl-4-phenyloxan-4-yl)ethyl]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B4079672.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079677.png)
![N-(4-chlorophenyl)-N'-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]urea](/img/structure/B4079685.png)
![4-(benzyloxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4079700.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4079705.png)
![methyl 2-cycloheptyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B4079707.png)
